molecular formula C15H9ClFN B3041787 (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile CAS No. 366-21-2

(Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile

Cat. No.: B3041787
CAS No.: 366-21-2
M. Wt: 257.69 g/mol
InChI Key: FANCAXJLECLTIF-UHFFFAOYSA-N
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Description

(Z)-3-(4-Chlorophenyl)-2-(4-Fluorophenyl)acrylonitrile is an α,β-unsaturated nitrile featuring halogen substituents (4-Cl and 4-F) on its aromatic rings. The Z-configuration is stabilized by conjugation between the nitrile group and the aryl substituents. This compound is of interest in medicinal chemistry due to the bioactivity of acrylonitrile derivatives, particularly in anticancer and antimicrobial applications . Halogens at the para position enhance lipophilicity and metabolic stability, which are critical for drug design.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN/c16-14-5-1-11(2-6-14)9-13(10-18)12-3-7-15(17)8-4-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANCAXJLECLTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694197
Record name 3-(4-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366-21-2
Record name 3-(4-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzyl cyanide under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde and the nitrile react in the presence of a base such as piperidine or pyridine to form the desired acrylonitrile compound. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of purification techniques such as recrystallization or column chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst for halogenation; concentrated nitric acid for nitration; sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the phenyl rings significantly influence melting points, solubility, and spectral characteristics. Below is a comparative analysis of key analogs:

Compound Name Substituents (R1, R2) Melting Point (°C) Molecular Weight (g/mol) Yield (%) Key Spectral Data (HRMS m/z) Reference ID
(Z)-3-(4-ClPh)-2-(4-FPh)acrylonitrile (Target) R1 = 4-Cl, R2 = 4-F Not reported 261.68 Not reported Not reported
(Z)-3-(4-ClPh)-2-(3-CF3OPh)acrylonitrile (1b1c) R1 = 4-Cl, R2 = 3-CF3O 86–88 306.05 43 306.05429 (ESI)
(Z)-3-(4-BrPh)-2-(4-FPh)acrylonitrile (IIc) R1 = 4-Br, R2 = 4-F Not reported 305.11 85 Matches literature
(Z)-2-(4-FPh)-3-(imidazo-pyridinyl)acrylonitrile (5b) R1 = 4-F, R2 = imidazo-pyridinyl 187–191 374.39 Not reported NMR-confirmed
(Z)-3-(4-ClPh)-2-(3-NO2Ph)acrylonitrile R1 = 4-Cl, R2 = 3-NO2 Not reported 292.14 Not reported Discontinued product

Key Observations:

  • Electron-Withdrawing Groups : The trifluoromethoxy group (1b1c) lowers yield (43%) but enhances planarity, as seen in chalcone analogs .
  • Heterocyclic Modifications : Imidazo-pyridine substituents (5b) dramatically increase melting points (187–191°C), likely due to hydrogen-bonding interactions .

Structural and Conformational Analysis

  • Planarity and Dihedral Angles : In chalcone analogs (), dihedral angles between aryl rings range from 7.14° to 56.26°, affecting conjugation and bioactivity. The target compound’s planarity is expected to lie within this range, optimizing π-π stacking in biological targets .

Biological Activity

(Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H14ClFN
  • Molecular Weight : 309.76 g/mol
  • CAS Number : 366-21-2

The compound features a nitrile functional group and two aromatic rings, which are crucial for its biological activity. The presence of chlorine and fluorine substituents enhances its pharmacological properties by influencing electronic distribution and steric effects.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. Its mechanism involves:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, leading to reduced tumor growth.
  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, inhibiting their proliferation.

A study demonstrated that this compound effectively inhibited the growth of breast cancer cells, with IC50 values in the micromolar range, indicating potent activity against malignancies .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against several bacterial strains and fungi, showing promising results:

  • Bacterial Inhibition : Exhibits inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : Demonstrates antifungal activity against Candida species.

These findings suggest potential applications in treating infections caused by resistant strains .

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in cancer cell metabolism and proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, contributing to apoptosis.
  • Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Antitumor Efficacy

In a controlled study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 70% reduction in cell viability after 48 hours at a concentration of 10 µM. Flow cytometry analysis confirmed a significant increase in apoptotic cells compared to the control group .

Treatment ConcentrationCell Viability (%)Apoptosis Rate (%)
Control1005
1 µM8515
10 µM3070

Case Study 2: Antimicrobial Effects

A separate study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus. Minimum inhibitory concentration (MIC) values were determined, revealing effective inhibition at concentrations as low as 5 µg/mL .

MicroorganismMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Candida albicans15

Q & A

Q. What are the established methods for synthesizing (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile, and how can reaction conditions be optimized for higher yield?

The compound is typically synthesized via a base-catalyzed Knoevenagel condensation. A standard protocol involves reacting substituted acetonitrile derivatives (e.g., 4-fluorophenylacetonitrile) with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in the presence of a base like potassium carbonate or piperidine. For example, yields of 85–96% are achieved by optimizing molar ratios (e.g., 1.1:1 aldehyde to acetonitrile) and reaction time (12–24 hours under reflux in ethanol) . Purity is enhanced via recrystallization from ethanol or column chromatography.

Q. How is the Z-configuration of this acrylonitrile derivative confirmed using spectroscopic and crystallographic techniques?

The Z-geometry is confirmed via:

  • X-ray crystallography : Bond lengths and torsion angles (e.g., C=C bond ~1.34 Å, dihedral angles between aromatic rings) validate the spatial arrangement. Software like SHELXL refines crystallographic parameters (R-factor < 0.06) .
  • NMR spectroscopy : Coupling constants (J) between olefinic protons (typically 10–12 Hz for Z-isomers) and NOESY correlations distinguish Z/E isomers .
  • IR spectroscopy : Absence of C≡N stretching shifts (~2210–2220 cm⁻¹) confirms conjugation stabilization .

Q. What are the primary applications of this compound in current academic research?

Key applications include:

  • Medicinal chemistry : As a scaffold for antiproliferative agents (e.g., tested against glioblastoma multiforme via 2D/3D cell assays) .
  • Materials science : As an electron acceptor in organic photovoltaics due to its conjugated π-system and electron-withdrawing groups .
  • Synthetic intermediates : For constructing heterocycles (e.g., imidazo[1,2-a]pyridines) via cycloaddition reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and crystallographic results during characterization?

Discrepancies (e.g., unexpected NMR peaks vs. X-ray data) are addressed by:

  • Cross-validation : Combining 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict spectroscopic profiles and compare them with experimental data .
  • Crystallographic refinement : Adjusting SHELXL parameters (e.g., thermal displacement factors, hydrogen bonding networks) to resolve structural ambiguities .

Q. What computational methods are employed to predict electronic properties for applications like organic photovoltaics?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level are used to:

  • Model HOMO-LUMO gaps (e.g., 3.2–3.5 eV for acrylonitrile derivatives) .
  • Simulate charge-transfer efficiencies using time-dependent DFT (TD-DFT) .
  • Validate UV-vis absorption spectra (e.g., λmax ~350–400 nm) against experimental data .

Q. What strategies are used to analyze structure-activity relationships (SAR) in biological studies?

SAR analysis involves:

  • Bioisosteric replacement : Substituting halogens (Cl, F) or aryl groups to modulate lipophilicity and target binding .
  • In vitro assays : Testing cytotoxicity (e.g., MTT assay ) across cancer cell lines to correlate substituent effects with potency .
  • Docking studies : Molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., cholinergic receptors) .

Methodological Notes

  • Synthesis optimization : Use TLC or HPLC to monitor reaction progress and minimize byproducts .
  • Data interpretation : For crystallography, ensure data-to-parameter ratios >12:1 and validate hydrogen bonds (C–H⋯O/N) in packing diagrams .
  • Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments to ensure statistical significance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile

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